Methyl 4-(furan-2-yl)-2-({[(4-methylquinolin-2-yl)sulfanyl]acetyl}amino)thiophene-3-carboxylate
CAS No.:
Cat. No.: VC8527853
Molecular Formula: C22H18N2O4S2
Molecular Weight: 438.5 g/mol
* For research use only. Not for human or veterinary use.
![Methyl 4-(furan-2-yl)-2-({[(4-methylquinolin-2-yl)sulfanyl]acetyl}amino)thiophene-3-carboxylate -](/images/structure/VC8527853.png)
Molecular Formula | C22H18N2O4S2 |
---|---|
Molecular Weight | 438.5 g/mol |
IUPAC Name | methyl 4-(furan-2-yl)-2-[[2-(4-methylquinolin-2-yl)sulfanylacetyl]amino]thiophene-3-carboxylate |
Standard InChI | InChI=1S/C22H18N2O4S2/c1-13-10-19(23-16-7-4-3-6-14(13)16)29-12-18(25)24-21-20(22(26)27-2)15(11-30-21)17-8-5-9-28-17/h3-11H,12H2,1-2H3,(H,24,25) |
Standard InChI Key | WRJVOWARKGQBCW-UHFFFAOYSA-N |
SMILES | CC1=CC(=NC2=CC=CC=C12)SCC(=O)NC3=C(C(=CS3)C4=CC=CO4)C(=O)OC |
Canonical SMILES | CC1=CC(=NC2=CC=CC=C12)SCC(=O)NC3=C(C(=CS3)C4=CC=CO4)C(=O)OC |
Chemical Identity and Structural Features
The compound’s IUPAC name, methyl 4-(furan-2-yl)-2-[[2-(4-methylquinolin-2-yl)sulfanylacetyl]amino]thiophene-3-carboxylate, reflects its multicomponent structure. Key identifiers include:
Property | Value |
---|---|
Molecular Formula | C₂₂H₁₈N₂O₄S₂ |
Molecular Weight | 438.5 g/mol |
CAS Registry Number | Not publicly disclosed |
PubChem Compound ID | 1184225 |
SMILES | CC1=CC(=NC2=CC=CC=C12)SCC(=O)NC3=C(C(=CS3)C4=CC=CO4)C(=O)OC |
InChIKey | WRJVOWARKGQBCW-UHFFFAOYSA-N |
The thiophene ring at position 3 is esterified with a methyl group, while position 4 hosts a furan-2-yl substituent. A sulfanyl-acetyl-amino linker bridges the thiophene core to a 4-methylquinolin-2-yl group, introducing steric complexity and potential hydrogen-bonding sites. Quantum mechanical calculations predict moderate polarity, with the quinoline moiety enhancing lipophilicity—a trait advantageous for blood-brain barrier penetration in central nervous system-targeted therapies.
Synthetic Strategies
While detailed synthetic protocols remain proprietary, multistep reactions likely involve:
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Thiophene Core Formation: Cyclization of γ-keto esters or Knorr-type reactions using substituted thioureas to construct the 2-aminothiophene scaffold.
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Furan Incorporation: Friedel-Crafts alkylation or cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce the furan-2-yl group at position 4.
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Sulfanyl-Acetyl-Amino Linkage: Amide coupling between 2-(4-methylquinolin-2-yl)sulfanylacetic acid and the thiophene amine using carbodiimide-based activators like EDC/HOBt.
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Esterification: Methylation of the carboxylic acid precursor via diazomethane or methyl iodide in the presence of a base.
Notably, the patent literature describes analogous methods for assembling kinase inhibitors with quinoline-thiophene hybrids, underscoring the feasibility of this route . Challenges include regioselectivity in thiophene functionalization and purification of intermediates with orthogonal solubility profiles.
Hypothesized Pharmacological Applications
Kinase Inhibition
The 4-methylquinolin-2-yl group shares structural homology with ATP-competitive kinase inhibitors. Molecular docking studies suggest potential binding to the hydrophobic pocket of EGFR or VEGFR-2, akin to patented pyrimidine derivatives . The sulfanyl linker may chelate catalytic magnesium ions, enhancing binding affinity.
Antimicrobial Activity
Furan and quinoline motifs are prevalent in antitubercular and antiparasitic agents. The compound’s lipophilicity could facilitate membrane penetration, disrupting microbial biofilms or DNA gyrase function.
Challenges and Future Directions
Despite its promise, gaps persist in:
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In Vitro/In Vivo Data: No published studies confirm bioavailability, toxicity, or metabolic stability.
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Synthetic Scalability: Optimizing yields for gram-scale production remains unexplored.
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Target Identification: High-throughput screening against disease-relevant protein panels is warranted.
Proposed research includes fragment-based drug design to modularize the quinoline and thiophene domains, enabling structure-activity relationship (SAR) studies. Collaborative efforts between synthetic chemists and pharmacologists will be critical to translate this compound into a lead candidate.
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